Tetragermetane, octamethyl-
Description
However, based on nomenclature conventions, "tetragermetane" would imply a tetrahedral Ge₄ core with methyl substituents. For the purpose of this analysis, we will focus on structurally analogous silicon-based compounds (e.g., cyclotetrasiloxanes and siloxanes) and other octamethyl-substituted compounds from the evidence, as these share functional or structural similarities.
Properties
CAS No. |
6181-20-0 |
|---|---|
Molecular Formula |
C8H24Ge4 |
Molecular Weight |
410.8 g/mol |
InChI |
InChI=1S/4C2H6Ge/c4*1-3-2/h4*1-2H3 |
InChI Key |
IRERPMNUZIEXLK-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]C.C[Ge]C.C[Ge]C.C[Ge]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetragermetane, octamethyl- typically involves the reaction of germanium tetrachloride with methyl lithium or methyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:
GeCl4+4CH3Li→Ge(CH3)4+4LiCl
The reaction is usually conducted at low temperatures to control the reactivity of the organolithium or organomagnesium reagents. The product, Tetragermetane, octamethyl-, is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Tetragermetane, octamethyl- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Phase Change Characteristics
Octamethylcyclotetrasiloxane undergoes well-defined phase transitions:
These values indicate stability in liquid/solid phases under standard conditions but suggest potential volatility at elevated temperatures .
Enthalpy of Vaporization
| ΔvapH (kJ/mol) | Temperature (K) | Method | Reference |
|---|---|---|---|
| 47.6 | 376 | EB | Flaningam (1986) |
| 44.1 | 378 | N/A | Ditsent et al. (1971) |
| 48.5 | 373 | I | Osthoff and Grubb (1954) |
The ΔvapH values highlight moderate energy requirements for phase transitions, consistent with its structure as a low-strain cyclic siloxane .
Critical Constants
These constants suggest suitability for high-pressure applications, with critical temperature exceeding typical decomposition thresholds for siloxanes .
Antoine Equation Parameters
For vapor pressure estimation:
(Valid for 303.6–428.5 K)
This empirical model enables precise vapor pressure calculations critical for process design .
Research Implications
While direct reaction mechanisms are not explicitly detailed, high-temperature studies (e.g., McLure and Neville , Young ) suggest:
Scientific Research Applications
Tetragermetane, octamethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is being conducted on the potential biological activity of organogermanium compounds, including their use as antioxidants and anticancer agents.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic potential, although more research is needed to confirm their efficacy and safety.
Industry: Tetragermetane, octamethyl- is used in the production of semiconductors and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which Tetragermetane, octamethyl- exerts its effects depends on the specific application. In chemical reactions, the germanium atoms can act as electron donors or acceptors, facilitating various types of chemical transformations. In biological systems, the compound may interact with cellular components, such as proteins and nucleic acids, through coordination bonds or other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares silicon-based octamethyl compounds and other structurally related molecules from the evidence:
Cyclotetrasiloxane, Octamethyl-
- Structure : Cyclic tetramer [(CH₃)₂SiO]₄, forming an eight-membered ring with alternating silicon and oxygen atoms .
- Properties :
- High thermal stability and hydrophobicity due to Si-O-Si backbone and methyl groups.
- Reactivity: Undergoes ring-opening polymerization with silica to form silicone polymers .
- Applications : Used in lubricants, sealants, and cosmetics due to its inertness and flexibility .
Hexamethylcyclotrisiloxane
- Structure : Cyclic trimer [(CH₃)₂SiO]₃.
- Comparison :
- Smaller ring size (six-membered) increases ring strain, making it more reactive than octamethylcyclotetrasiloxane .
- Lower thermal stability but faster polymerization kinetics .
Decamethylcyclopentasiloxane
- Structure : Cyclic pentamer [(CH₃)₂SiO]₅.
- Comparison :
- Larger ring size reduces reactivity compared to cyclotetrasiloxane, enhancing stability in high-temperature applications .
- Preferred in personal care products for its volatility and smooth texture .
Octamethylpyrophosphoramide (OMPA)
Cyclotrisiloxane, Hexamethyl-
- Structure : [(CH₃)₂Si–O]₃.
- Comparison :
Data Tables
Table 1: Comparative Properties of Octamethyl-Substituted Compounds
Table 2: Structural Similarity Indices of Related Compounds
(Adapted from )
| Compound | Functional Groups | Similarity Index | Unique Feature |
|---|---|---|---|
| Cyclotetrasiloxane, octamethyl- | Si–O–Si, methyl groups | 0.90 (vs. hexamethyl) | Thermal stability |
| 3-(4-Methylphenyl)-3-oxetanamine | Oxetane, methylphenyl | 0.75 | Bioactivity modulation |
| 2-Methyl-2-(oxetan-3-yl)propanenitrile | Oxetane, nitrile | 0.72 | Enhanced metabolic stability |
Research Findings and Key Distinctions
- Siloxanes vs. Phosphoramides : Silicon-oxygen backbones (siloxanes) prioritize stability and inertness, whereas phosphorus-based OMPA exhibits biological toxicity due to cholinesterase inhibition .
- Ring Size Effects : Smaller siloxane rings (e.g., hexamethylcyclotrisiloxane) are more reactive due to ring strain, while larger rings (e.g., octamethylcyclotetrasiloxane) are thermally stable .
- Substituent Impact : Methyl groups in siloxanes enhance hydrophobicity, while trifluoromethyl groups in compounds like 2-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane increase lipophilicity and metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
